molecular formula C11H21NO2 B13939533 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol

1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol

Cat. No.: B13939533
M. Wt: 199.29 g/mol
InChI Key: PGOTULPKQUATFX-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol is a complex organic compound characterized by the presence of a cyclopropane ring, a piperidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methoxypiperidine with cyclopropanemethanol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

  • 4-Methoxy-N-{[(1S,2S)-2-(1-piperidinyl)cyclohexyl]methyl}aniline
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • (1-Methyl-4-piperidinyl) (diphenyl)methanol

Uniqueness: 1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

[1-[(4-methoxypiperidin-1-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H21NO2/c1-14-10-2-6-12(7-3-10)8-11(9-13)4-5-11/h10,13H,2-9H2,1H3

InChI Key

PGOTULPKQUATFX-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CC2(CC2)CO

Origin of Product

United States

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